Quinazoline Isostere Advantage: VEGFR-2 Inhibitory Potency of 4-Aminopyrimidine-5-carbaldehyde Oxime vs. Parent Quinazoline Scaffold
The 4-aminopyrimidine-5-carbaldehyde oxime scaffold was explicitly designed as an isosteric replacement for the quinazoline core of the reference VEGFR-2 inhibitor JNJ-38158471 (IC₅₀ = 40 nM) . The oxime derivative (Compound 4b) retained potent VEGFR-2 inhibitory activity (IC₅₀ = 12 nM) while demonstrating oral bioavailability (F = 34% in rat) and a differentiated kinase selectivity profile lacking Raf kinase activity, which contrasts with many quinazoline-based VEGFR-2 inhibitors [1]. In vivo, Compound 4b inhibited tumor growth by 63% at 50 mg/kg in an A375 melanoma xenograft model, establishing that scaffold hopping from quinazoline to 4-aminopyrimidine-5-carbaldehyde oxime does not sacrifice efficacy [1].
| Evidence Dimension | VEGFR-2 inhibition potency (IC₅₀) and oral bioavailability (rat) |
|---|---|
| Target Compound Data | Oxime derivative of 4-aminopyrimidine-5-carbaldehyde (Compound 4b): VEGFR-2 IC₅₀ = 12 nM; F = 34% |
| Comparator Or Baseline | JNJ-38158471 (quinazoline-based): VEGFR-2 IC₅₀ = 40 nM |
| Quantified Difference | 3.3-fold more potent than comparator; oral bioavailability demonstrated |
| Conditions | In vitro kinase assay (VEGFR-2); rat pharmacokinetic study; A375 melanoma xenograft |
Why This Matters
The scaffold achieves superior VEGFR-2 potency relative to the reference quinazoline inhibitor while introducing oral bioavailability, a property not guaranteed for all oxime derivatives, making sourcing decisions for lead optimization programs critical.
- [1] Huang, S., Li, R., LaMontagne, K. R., & Green, L. E. (2011). 4-Aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters, 21(2), 692–696. View Source
